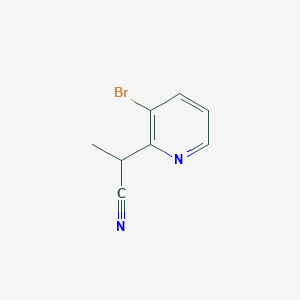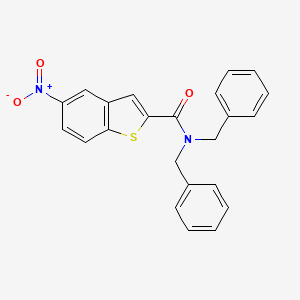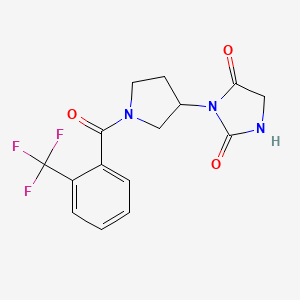![molecular formula C24H22N4O4 B2678320 ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941963-84-4](/img/no-structure.png)
ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a type of bicyclic heterocycle . This core is substituted with a p-tolyl group (a phenyl ring with a methyl substituent), an oxo group (=O), and an acetamido group (NHCOCH3). The entire molecule is further esterified with a benzoate group (C6H5COO-).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core would likely impart rigidity to the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be influenced by the electronic properties of its functional groups .Scientific Research Applications
Synthesis and Antibacterial Activity
One area of research focuses on the synthesis of new pyrazoline and pyrazole derivatives, including structures similar to ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate. These compounds have been evaluated for their antimicrobial activities against various organisms, demonstrating potential as novel antibacterial and antifungal agents (Hassan, 2013).
Crystal Structure and Antioxidant Properties
Research into the crystal structure, Hirshfeld surface analysis, and antioxidant properties of novel pyrazole derivatives shows the significance of these compounds in the development of new materials with potential antioxidant applications. These studies provide insights into the structural basis for the observed biological activities and the potential for designing more effective antioxidant agents (Naveen et al., 2021).
Antiinflammatory Activity
Another line of research investigates the synthesis of imidazo[1,2-a]pyrazine derivatives and their evaluation for antiinflammatory activity. This research underscores the potential therapeutic applications of these compounds in treating inflammation-related conditions (Abignente et al., 1992).
Green Synthesis Approaches
The development of environmentally friendly synthesis methods for pyrazole and related compounds, including green one-pot, solvent-free synthesis techniques, highlights the importance of sustainable approaches in chemical synthesis. These methods not only reduce environmental impact but also offer efficient pathways for the production of these heterocyclic compounds (Al-Matar et al., 2010).
Molecular Docking and Biological Activities
Studies on the synthesis, characterization, molecular docking, and biological activities of novel pyrazoline derivatives demonstrate the utility of these compounds in drug discovery, particularly as inhibitors of enzymes relevant to human health. Such research contributes to the identification of new therapeutic agents with potential applications in treating various diseases (Turkan et al., 2019).
Safety And Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves the condensation of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate, which is subsequently reduced to ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. Finally, this intermediate is esterified with benzoic acid to form the target compound, ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate.", "Starting Materials": [ "p-tolyl hydrazine", "ethyl 2-bromoacetate", "4-amino-3-nitrobenzoic acid", "benzoic acid" ], "Reaction": [ "Step 1: Condensation of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate", "Step 2: Reaction of ethyl 2-(p-tolylhydrazono)acetate with 4-amino-3-nitrobenzoic acid to form ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate", "Step 3: Reduction of ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate to ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide", "Step 4: Esterification of ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide with benzoic acid to form ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate" ] } | |
CAS RN |
941963-84-4 |
Product Name |
ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate |
Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.464 |
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChI Key |
NZAFXUUEDAGOES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2678242.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2678247.png)

![2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide](/img/structure/B2678249.png)
![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2678252.png)
![Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2678253.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)
